1-Caffeoylquinic acid, (Z)-
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Overview
Description
1-Caffeoylquinic acid, (Z)- is a phenolic compound widely distributed in various plant-derived products. It is formed via the esterification of caffeic acid and quinic acid. This compound is known for its potent antioxidant properties and has garnered significant interest from medicinal chemists for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Caffeoylquinic acid, (Z)- can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 1-Caffeoylquinic acid, (Z)- often involves the extraction and purification from plant sources such as Lonicera japonica (Japanese honeysuckle). Techniques like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Caffeoylquinic acid, (Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Caffeoylquinic acid, (Z)- .
Scientific Research Applications
1-Caffeoylquinic acid, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a standard compound for analytical methods and as a reagent in synthetic chemistry.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits
Mechanism of Action
1-Caffeoylquinic acid, (Z)- exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound also modulates various molecular targets and pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Chlorogenic Acid: Another ester of caffeic acid and quinic acid, known for its antioxidant properties.
Feruloylquinic Acid: An ester of ferulic acid and quinic acid, also exhibiting antioxidant activity.
Coumaroylquinic Acid: An ester of coumaric acid and quinic acid, with similar biological activities
Uniqueness: 1-Caffeoylquinic acid, (Z)- is unique due to its specific structural configuration and potent biological activities. Its ability to modulate multiple molecular pathways and its high antioxidant capacity make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1627537-95-4 |
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Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(3R,5R)-1-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2-/t11-,12-,14?,16?/m1/s1 |
InChI Key |
GWTUHAXUUFROTF-UEIZPBJQSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Origin of Product |
United States |
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